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Compound of Interest

Compound Name: 3-Bromo-2,6-dimethoxypyridine

Cat. No.: B088038

An In-Depth Technical Guide to 3-Bromo-2,6-dimethoxypyridine: Synthesis, Reactivity, and
Applications

This guide provides an in-depth technical overview of 3-Bromo-2,6-dimethoxypyridine, a key
heterocyclic building block for researchers, medicinal chemists, and professionals in drug
development. We will explore its fundamental properties, synthesis, characteristic reactivity,
and critical applications, particularly in the construction of complex molecular architectures for
pharmaceuticals.

Core Compound Identity and Properties

3-Bromo-2,6-dimethoxypyridine is a substituted pyridine derivative featuring a bromine atom
at the 3-position and two methoxy groups at the 2- and 6-positions. This specific arrangement
of functional groups makes it a valuable and versatile intermediate in organic synthesis.

Chemical Structure:
Caption: Chemical structure and identifiers for 3-Bromo-2,6-dimethoxypyridine.
Physicochemical Data Summary:

The following table summarizes the key physical and chemical properties of 3-Bromo-2,6-
dimethoxypyridine. These parameters are essential for designing reaction conditions and
purification protocols.
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Property Value Source

Molecular Weight 218.05 g/mol LookChem
Boiling Point 224 °C LookChem
Density 1.484 g/cm3 LookChem
Flash Point 89 °C LookChem
Refractive Index 1.53 LookChem

Colorless to pale yellow ) )
Appearance o ) Multiple Suppliers
liquid/solid

Soluble in common organic
Solubility solvents (e.g., DMSO, Sriramchem
Methanol)

Synthesis and Spectroscopic Characterization

The synthesis of 3-Bromo-2,6-dimethoxypyridine typically involves the electrophilic
bromination of the precursor, 2,6-dimethoxypyridine. The electron-donating nature of the two
methoxy groups activates the pyridine ring, directing the bromination primarily to the 3- and 5-
positions.

Exemplary Synthesis Protocol: Bromination of 2,6-
Dimethoxypyridine

This protocol describes a general method for the regioselective bromination of an activated
pyridine ring. The choice of brominating agent and solvent is critical for controlling the reaction
and minimizing side products. N-Bromosuccinimide (NBS) is often preferred for its milder
reactivity compared to elemental bromine.

Methodology:

o Reaction Setup: To a solution of 2,6-dimethoxypyridine (1.0 eq) in a suitable solvent such as
acetonitrile or dichloromethane, add N-Bromosuccinimide (1.0-1.1 eq) portion-wise at 0 °C
under an inert atmosphere (e.g., nitrogen or argon).
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e Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4
hours. The progress of the reaction should be monitored by Thin Layer Chromatography
(TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

o Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium
thiosulfate to remove any unreacted bromine.

o Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or
dichloromethane) three times.

« Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSQa),
filter, and concentrate under reduced pressure. The crude product is then purified by silica
gel column chromatography to yield 3-Bromo-2,6-dimethoxypyridine.

Spectroscopic Characterization

Confirming the structure and purity of the synthesized compound is paramount. Below are the
expected spectroscopic signatures for 3-Bromo-2,6-dimethoxypyridine based on its
structure.

e 'H NMR (Proton NMR): The proton NMR spectrum is expected to show two distinct aromatic
signals, corresponding to the protons at the C4 and C5 positions of the pyridine ring. These
will appear as doublets due to coupling with each other. Additionally, two singlets will be
observed for the two chemically non-equivalent methoxy groups (-OCHs) at the C2 and C6
positions.

e 13C NMR (Carbon NMR): The carbon spectrum will display seven distinct signals: five for the
pyridine ring carbons (with the carbon bearing the bromine showing a characteristic shift)
and two for the methoxy group carbons.

e Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for
the molecular ion [M]+ and [M+2]+ peaks with an approximate 1:1 ratio, which is indicative of
the presence of a single bromine atom (“°Br and 81Br isotopes).

Reactivity and Key Applications in Synthesis
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The true utility of 3-Bromo-2,6-dimethoxypyridine lies in its capacity to serve as a versatile
scaffold in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond provides a
reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a
cornerstone of modern pharmaceutical synthesis.[1][2]

Caption: Key cross-coupling reactions utilizing 3-Bromo-2,6-dimethoxypyridine.

The Suzuki-Miyaura Coupling: A Powerful C-C Bond
Forming Reaction

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for
constructing biaryl structures, which are prevalent in many drug molecules.[3][4] In this
reaction, the bromine atom of 3-Bromo-2,6-dimethoxypyridine is replaced by an aryl,
heteroaryl, or vinyl group from an organoboron reagent.[5]

Catalytic Cycle Explanation: The reaction proceeds via a well-established catalytic cycle
involving a palladium(0) species.[6]

o Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the
pyridine.

o Transmetalation: The organic group from the activated boronic acid (or ester) is transferred
to the palladium center, displacing the halide.[7]

e Reductive Elimination: The two organic groups on the palladium complex couple and are
eliminated, forming the final product and regenerating the Pd(0) catalyst.[6]

Protocol: Suzuki-Miyaura Coupling of 3-Bromo-2,6-
dimethoxypyridine with Phenylboronic Acid

This protocol provides a robust, field-proven methodology for the synthesis of 2,6-dimethoxy-3-
phenylpyridine.

Materials:

» 3-Bromo-2,6-dimethoxypyridine (1.0 eq)
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Phenylboronic acid (1.2 eq)

Palladium catalyst (e.g., Pd(PPhs)s, 2-5 mol%)

Base (e.g., K2COs or Cs2CO0s, 2.0-3.0 eq)

Solvent (e.g., Dioxane/Water mixture, typically 4:1)
Methodology:

¢ Inert Atmosphere: To a flame-dried Schlenk flask, add 3-Bromo-2,6-dimethoxypyridine,
phenylboronic acid, and the base. Evacuate and backfill the flask with an inert gas (e.g.,
argon) three times.

» Reagent Addition: Add the palladium catalyst, followed by the degassed solvent mixture via
syringe.

e Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress
should be monitored by TLC or LC-MS.

o Work-up: After completion (typically 4-12 hours), cool the reaction to room temperature and
dilute with water.

o Extraction: Extract the agqueous phase with ethyl acetate (3x). Combine the organic layers.

 Purification: Wash the combined organic layers with brine, dry over anhydrous MgSOa, filter,
and concentrate. Purify the residue by column chromatography to obtain the desired biaryl
product.

Role in Drug Discovery: A Privileged Scaffold

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry. Its presence is
found in numerous FDA-approved drugs, where it can act as a hydrogen bond acceptor and
influence the molecule's overall solubility, metabolic stability, and binding affinity to biological
targets.[1] The methoxy groups further modulate these properties, potentially enhancing
membrane permeability and metabolic resistance.[3]
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The synthetic versatility of 3-Bromo-2,6-dimethoxypyridine allows medicinal chemists to
rapidly generate libraries of novel compounds for screening. By varying the coupling partner in
reactions like the Suzuki or Buchwald-Hartwig, a wide range of substituents can be introduced
at the 3-position, enabling systematic exploration of the structure-activity relationship (SAR) for
a given biological target.

Click to download full resolution via product page

Caption: Workflow illustrating the use of 3-Bromo-2,6-dimethoxypyridine in a drug discovery
pipeline.

Safety and Handling

As with any halogenated organic compound, proper safety precautions must be observed when
handling 3-Bromo-2,6-dimethoxypyridine and its analogs.

Hazard Identification: This class of compounds is often harmful if swallowed, causes skin
irritation, and can cause serious eye irritation or damage. It may also cause respiratory
irritation.[9]

e Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume
hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant
gloves.

» Handling: Avoid inhalation of vapors and contact with skin and eyes.[10] In case of accidental
contact, flush the affected area with copious amounts of water and seek medical attention.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from
incompatible materials such as strong oxidizing agents.

Conclusion

3-Bromo-2,6-dimethoxypyridine is a high-value chemical intermediate whose strategic
placement of functional groups—a reactive bromine atom and two modulating methoxy groups
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on a privileged pyridine scaffold—makes it an indispensable tool for synthetic and medicinal
chemists. Its utility in robust cross-coupling reactions enables the efficient construction of
diverse and complex molecular libraries, accelerating the path toward the discovery and
development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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